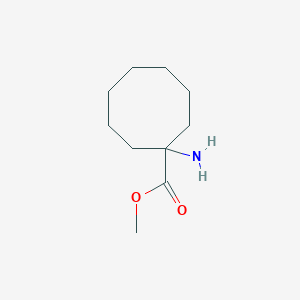

Methyl 1-amino-1-cyclooctanecarboxylate

Description

Structure

2D Structure

Properties

IUPAC Name |

methyl 1-aminocyclooctane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-13-9(12)10(11)7-5-3-2-4-6-8-10/h2-8,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLDGFHBTNMXXOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCCCCCC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80363746 | |

| Record name | METHYL 1-AMINO-1-CYCLOOCTANECARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183429-68-7 | |

| Record name | Methyl 1-aminocyclooctanecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=183429-68-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | METHYL 1-AMINO-1-CYCLOOCTANECARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance of Conformationally Constrained Amino Acids in Organic Chemistry

Conformationally constrained amino acids are molecules in which the rotational freedom is significantly limited, often through the incorporation of cyclic structures. lifechemicals.com This rigidity is of paramount importance in the field of organic chemistry, particularly in the design of peptidomimetics and other biologically active compounds. nih.govenamine.net By "fixing" certain torsion angles, these amino acids can dictate the secondary structure of peptides, stabilizing or destabilizing specific conformations like β-turns. enamine.net This level of control is crucial for developing new drug candidates, as the three-dimensional shape of a molecule is intimately linked to its biological activity. lifechemicals.com The reduced conformational flexibility can also lead to decreased metabolism in living organisms compared to their more flexible, open-chain counterparts. lifechemicals.com

An Overview of α,α Disubstituted Cyclic Amino Acids

α,α-Disubstituted cyclic amino acids are a specific type of conformationally constrained amino acid where the α-carbon, the central carbon atom bonded to the amino and carboxyl groups, is part of a ring structure and is further substituted with another group, replacing the typical α-hydrogen. nih.gov This disubstitution at the α-position further restricts the conformational freedom of the amino acid and any peptide chain it is incorporated into. nih.govjst.go.jp These structural constraints are highly desirable in medicinal chemistry and drug design. For instance, α,α-disubstituted piperidine-containing amino acids are core components of several clinically used drugs. researchgate.net The synthesis of these complex amino acids is an active area of research, with various methods being developed to create novel analogs with specific properties. nih.govjst.go.jp The introduction of these amino acids into peptides can influence their secondary structure, leading to the formation of helices or extended conformations, depending on the nature of the substituents. jst.go.jpacs.org

The Role of Amino Acid Esters As Synthetic Intermediates

Historical Development of Cyclic α-Amino Acid Ester Synthesis

The journey to synthesize cyclic α-amino acids began with foundational reactions in organic chemistry. The Strecker synthesis, first described in 1850, provided a pathway to α-amino acids from aldehydes or ketones, ammonia, and hydrogen cyanide. nih.govnih.gov This method, along with the Bucherer-Bergs reaction, laid the groundwork for accessing α,α-disubstituted amino acids, including cyclic variants, from cyclic ketones. researchgate.net

Later developments focused on the alkylation of glycine (B1666218) equivalents. The use of a Schiff base of a glycine ester, which could be deprotonated to form a nucleophilic enolate and then alkylated, became a common strategy. researchgate.net Another key intermediate was ethyl isocyanoacetate, which could also be dialkylated to produce cyclic α-amino acid precursors. researchgate.net These early methods, while effective, often required harsh conditions and offered limited control over stereochemistry. The advent of more sophisticated techniques, particularly those involving transition metal catalysis and organocatalysis, has since revolutionized the field, enabling milder reaction conditions and the asymmetric synthesis of these valuable compounds. nih.govacs.org

Strategies for Constructing the Cyclooctane (B165968) Ring System

The formation of a cyclooctane ring presents a moderate synthetic challenge due to entropic factors. Several powerful strategies have been employed to construct this eight-membered ring system in the context of amino acid synthesis.

Ring-closing metathesis (RCM) has become a prominent tool for the formation of unsaturated rings of various sizes, including eight-membered rings. wikipedia.org This reaction, often catalyzed by ruthenium complexes like Grubbs or Hoveyda-Grubbs catalysts, involves the intramolecular reaction of two terminal alkenes to form a cycloalkene and volatile ethylene. wikipedia.orgacs.org The functional group tolerance of these catalysts makes RCM particularly suitable for complex molecules like amino acid derivatives. wikipedia.org

The synthesis of cyclic amino acid derivatives via RCM can be achieved by starting with a suitable diene-containing amino acid precursor. For instance, α,α-diallylglycine derivatives can be cyclized to form various ring sizes. The efficiency of RCM can be influenced by the catalyst type, solvent, and temperature. Research has shown that second-generation Grubbs and Hoveyda-Grubbs catalysts are effective for these transformations. nih.gov

Table 1: Representative Catalysts for Ring-Closing Metathesis

| Catalyst Name | Common Abbreviation | Key Feature |

|---|---|---|

| Grubbs' Catalyst (1st Gen) | G-I | One of the pioneering ruthenium catalysts for RCM. |

| Grubbs' Catalyst (2nd Gen) | G-II | Higher activity and broader substrate scope than G-I. |

| Hoveyda-Grubbs Catalyst (1st Gen) | HG-I | Features a chelating isopropoxybenzylidene ligand. |

This table presents some of the common catalysts used in RCM reactions.

A study on the synthesis of cyclic amino acid derivatives on a soluble polymer support demonstrated the feasibility of RCM for creating five-, six-, and seven-membered rings, highlighting the potential for extension to larger ring systems like cyclooctane. Furthermore, RCM has been successfully used to create eight-membered proline analogues. nih.govnih.gov

Beyond RCM, other intramolecular cyclization strategies are vital for constructing cyclooctane rings. These methods often involve the formation of a carbon-carbon or carbon-heteroatom bond to close the ring. One such approach is the intramolecular cyclization of amino acid-derived diazoketones, which can be catalyzed by Brønsted acids under metal-free conditions. frontiersin.org

Another strategy involves the Nicholas reaction, which uses a dicobalt-carbonyl complex to protect an alkyne and facilitate intramolecular cyclization. This has been explored for the synthesis of endocyclic cycloalkyne amino acids, where the ring closure occurs at the propargylic position. acs.org While this specific work focused on strained cycloalkynes, the principle of intramolecular cyclization of appropriately functionalized amino acid precursors is broadly applicable. The synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid derivatives has been achieved starting from a bicyclic β-lactam, which undergoes ring-opening and subsequent functionalization and cyclization steps. nih.gov

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing structural elements of all starting materials, offer a highly efficient route to complex molecules. nih.govrug.nl Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly relevant for synthesizing peptide-like structures. nih.gov

While MCRs typically yield linear products, they can be ingeniously coupled with a subsequent cyclization step to generate cyclic peptidomimetics. nih.gov For example, a bifunctional substrate can be used in an Ugi reaction, where the resulting linear product contains two reactive functional groups that can then undergo an intramolecular reaction to form a ring. nih.gov A common strategy is to incorporate terminal alkenes into the MCR product, which can then be subjected to RCM to form the cyclic amino ester. nih.gov This combination of MCR and RCM provides a powerful and flexible approach to building diverse cyclic amino acid scaffolds. The Ugi four-component reaction (U-4CR), for instance, can assemble a dipeptide-like structure in one pot, which can be designed to undergo subsequent macrocyclization. nih.govresearchgate.net

Stereoselective Synthesis of Cyclic α-Amino Esters

Controlling the stereochemistry at the α-carbon is crucial in the synthesis of amino acids. For cyclic α-amino esters, achieving high enantioselectivity presents a significant synthetic challenge.

Asymmetric alkylation of prochiral enolates derived from glycine is a powerful method for the enantioselective synthesis of α-amino acids. acs.org Phase-transfer catalysis (PTC) has emerged as a particularly effective technique for this purpose. nih.govacs.org In this approach, a Schiff base of a glycine ester is alkylated with a dihaloalkane (e.g., a 1,7-dihaloheptane derivative for a cyclooctane ring) in the presence of a chiral phase-transfer catalyst. nih.gov

The chiral catalyst, typically a quaternary ammonium (B1175870) salt derived from a cinchona alkaloid, forms a chiral ion pair with the enolate, guiding the alkylating agent to attack from a specific face. This results in the formation of one enantiomer of the cyclic amino acid ester in excess. This method has been successfully applied to the synthesis of cyclic amino acids with five- and six-membered rings, and the principles can be extended to larger ring systems. nih.gov The development of increasingly sophisticated chiral catalysts continues to improve the enantioselectivities achievable with this methodology.

Chiral Catalyst Applications in Enantioselective Synthesis

The enantioselective synthesis of cyclic amino acids, including derivatives of cyclooctane, is a significant area of research. Chiral catalysts play a pivotal role in establishing the stereochemistry at the α-carbon.

One prominent strategy involves the use of chiral phase-transfer catalysts. For instance, the asymmetric alkylation of glycine or alanine (B10760859) ester Schiff bases can be catalyzed by chiral quaternary ammonium salts. This approach has been successfully applied to the synthesis of various cyclic amino acids, including those with piperidine (B6355638) and azepane rings, and can be adapted for larger ring systems like cyclooctane. rsc.org The catalyst induces a facial bias in the approach of the electrophile to the enolate intermediate, leading to the preferential formation of one enantiomer.

Another powerful method is the use of chiral aldehyde catalysis. Inspired by the action of pyridoxal-dependent enzymes in biological systems, synthetic chemists have developed chiral BINOL-derived aldehydes. These catalysts can directly activate the α-C–H bond of N-unprotected amino esters through the formation of an enamine intermediate, enabling asymmetric α-functionalization. nih.gov This biomimetic approach offers high activity and stereoselectivity for various transformations, including Mannich reactions and aldol (B89426) reactions. nih.gov

Furthermore, transition metal catalysis in combination with chiral ligands is a versatile tool. For example, palladium-catalyzed asymmetric allylic alkylation of amino acid esters has been achieved using chiral phosphine (B1218219) ligands. acs.org This method allows for the introduction of a variety of substituents at the α-position with high enantioselectivity. The design of the chiral ligand is crucial for achieving high levels of asymmetric induction.

The following table summarizes some chiral catalyst systems used in the asymmetric synthesis of cyclic amino acid precursors:

| Catalyst System | Reaction Type | Key Features |

| Chiral Quaternary Ammonium Salts | Phase-Transfer Catalyzed Alkylation | Enables asymmetric synthesis of cyclic amino acids with quaternary stereocenters. nih.gov |

| Chiral BINOL Aldehydes | Organocatalytic α-Functionalization | Mimics enzymatic processes for high stereoselectivity. nih.gov |

| Palladium/Chiral Phosphine Ligands | Asymmetric Allylic Alkylation | Versatile for introducing diverse functionalities. acs.org |

Diastereoselective Synthetic Pathways

Diastereoselective synthesis is crucial when multiple stereocenters are present or need to be installed in the cyclooctane ring. These methods often rely on substrate control, where an existing chiral center directs the stereochemical outcome of a subsequent reaction.

One approach involves a acs.orgresearchgate.net-Stevens rearrangement of ammonium ylides, which can proceed with high diastereoselectivity. This strategy, often coupled with a ring-closing metathesis reaction, allows for the synthesis of functionalized cyclic amino acid derivatives. figshare.com The use of a chiral auxiliary, such as Oppolzer's sultam, can render the entire sequence enantioselective. figshare.com

Another strategy is the diastereoselective reduction or alkylation of a ketone precursor. For example, the reduction of a 3-keto carbonyl moiety in a cyclic α-amino acid derivative can proceed with complete diastereochemical control, leading to the formation of β-hydroxy cyclic α-amino acids with well-defined stereochemistry. nih.gov

Furthermore, the cyclopropanation of dehydroamino acids using in situ generated diazo compounds can be a diastereoselective process. nih.govresearchgate.net The choice of catalyst (e.g., thermal conditions versus a metal catalyst like meso-tetraphenylporphyrin iron chloride) can influence the diastereomeric ratio of the resulting cyclopropane (B1198618) amino acid derivatives. nih.govresearchgate.net

The table below outlines some diastereoselective synthetic methods for cyclic amino acids:

| Method | Key Transformation | Stereochemical Control |

| acs.orgresearchgate.net-Stevens Rearrangement | Ylide Rearrangement | High diastereoselectivity through an exo transition state. figshare.com |

| Ketone Reduction/Alkylation | Carbonyl Addition | Substrate-controlled, leading to defined consecutive stereocenters. nih.gov |

| Cyclopropanation | Carbene Addition | Catalyst-dependent diastereoselectivity (E/Z isomers). nih.govresearchgate.net |

Derivatization and Functionalization during Synthesis

The synthesis of methyl 1-amino-1-cyclooctanecarboxylate and its analogues often involves the modification of the amino group and the introduction of functional groups into the carbocyclic ring.

N-Alkylation and N-Acylation Strategies

N-alkylation and N-acylation are common transformations used to modify the properties of amino acids and peptides. N-methylation, for example, can increase lipophilicity and membrane permeability. monash.edu

N-Alkylation can be achieved through various methods. One common approach involves the use of protecting groups on the nitrogen that enhance its acidity, allowing for deprotonation and subsequent reaction with an alkylating agent. monash.edu Reductive amination is another widely used technique.

N-Acylation is a fundamental reaction in peptide synthesis and is used to form amide bonds. researchgate.net A variety of coupling reagents have been developed to facilitate this reaction, often in combination with activating agents like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to improve efficiency and suppress racemization. researchgate.net These methods are applicable to both solution-phase and solid-phase synthesis. researchgate.net

Side-Chain Functionalization Reactions

Introducing functional groups onto the cyclooctane ring, or the "side chain" of the amino acid, is crucial for creating analogues with diverse properties. This can be achieved through various synthetic strategies.

One approach is the functionalization of a pre-existing cyclic structure. For example, the epoxidation of a cyclooctene (B146475) precursor followed by regioselective ring-opening can introduce hydroxyl and other functional groups. nih.gov The conformational preferences of the cyclooctane ring can influence the regioselectivity of such reactions. nih.gov

Another powerful technique is late-stage C(sp³)–H functionalization. This allows for the direct introduction of aryl groups onto the carbocyclic ring of a protected amino acid. rsc.org For instance, a palladium-catalyzed reaction can direct the arylation to a γ-C(sp³)–H bond of a tert-leucine residue, a strategy that could be adapted for large-ring cyclic amino acids. rsc.org

Constraining the side chain by cyclizing it to the peptide backbone is another strategy to control the conformation and properties of peptides containing these amino acids. nih.gov While often applied to aromatic amino acids, the principles can be extended to cyclic aliphatic amino acids.

Conformational Landscape of the Cyclooctane Ring in Amino Acid Contexts

The cyclooctane ring is recognized as arguably the most conformationally intricate cycloalkane due to the multitude of conformers with similar energy levels. wikipedia.org Unlike the well-defined chair conformation of cyclohexane (B81311), cyclooctane can adopt several puckered forms to alleviate the angle and eclipsing strain that would be present in a planar structure. libretexts.orglumenlearning.com This inherent flexibility is a defining characteristic of the cyclooctane framework.

Computational and experimental studies have identified several key low-energy conformations for the cyclooctane ring. The most stable conformation is generally the boat-chair form. wikipedia.org This is followed by the crown conformation, which is slightly less stable. wikipedia.org

In the context of peptides containing the related 1-aminocyclooctane-1-carboxylic acid (Ac8c) residue, X-ray diffraction studies have confirmed that the cyclooctane rings predominantly adopt boat-chair conformations. nih.gov However, significant distortions from this ideal conformation can occur. In one study of an octapeptide, one of the Ac8c residues was found in a distorted state, resembling a chiral intermediate along the pseudorotational path from the boat-chair to the twisted boat-chair conformation. nih.gov The activation energy for the interconversion between the boat-chair and twist-boat-chair forms is relatively low, at approximately 5 kcal mol⁻¹. libretexts.org

| Cyclooctane Conformation | Relative Stability | Key Features |

| Boat-Chair | Most Stable wikipedia.org | Represents the global energy minimum. |

| Crown | Slightly Less Stable wikipedia.org | Exhibited by other eight-membered rings like elemental sulfur (S₈). wikipedia.org |

| Twist Boat-Chair | Intermediate | Lies on the pseudorotational pathway between other conformers. nih.gov |

| Boat-Boat | Less Stable | A higher energy conformation. wikipedia.org |

This table summarizes the relative stability of common cyclooctane conformations.

The presence of the amino and methyl carboxylate groups at the C1 position significantly influences the conformational preference of the cyclooctane ring. In substituted cycloalkanes, substituents generally prefer to occupy positions that minimize steric hindrance. msu.edu For bulky substituents on a cyclohexane ring, an equatorial orientation is strongly favored over a more sterically crowded axial position. msu.eduyoutube.com

While the axial/equatorial distinction is more complex in cyclooctane's multiple conformations, the same principle of minimizing steric repulsion applies. The geminal amino and ester groups on C1 will interact with "transannular" hydrogens—those on opposite sides of the ring—creating steric strain. lumenlearning.comlibretexts.org The ring will pucker in a way that moves these substituents and the ring atoms into positions that relieve this crowding. The specific conformation adopted will be a compromise that balances the ring's inherent strain with the steric demands of the C1 substituents. Studies on related substituted cyclic amino acids have shown that the conformational preferences are strongly influenced by the specific orientation of the substituents and the conformation of the ring itself. nih.gov

Stereo-Chemical Features and Chirality

In this compound, the C1 carbon atom, to which both the amino and methyl carboxylate groups are attached, is a quaternary carbon. Since it is bonded to two identical methylene (B1212753) groups of the ring (-CH₂-), it is not a traditional stereocenter in the planar representation of the molecule.

However, the molecule can exhibit chirality due to the conformation of the cyclooctane ring. Many of the stable conformations of cyclooctane, including the boat-chair form, are inherently chiral. nih.govresearchgate.net This means that the ring itself lacks a plane of symmetry and can exist as a pair of non-superimposable mirror images (enantiomers). The interconversion between these enantiomeric conformers, for instance, through a ring-inversion process, can be rapid, with activation energies around 10 kcal mol⁻¹ for the parent cyclooctane. libretexts.org The presence of the C1 substituents can influence this inversion barrier.

Intramolecular Interactions Governing Conformation

The precise three-dimensional shape of this compound is dictated by a delicate balance of intramolecular forces. These non-covalent interactions are crucial in stabilizing particular conformations over others.

Intramolecular hydrogen bonds play a critical role in defining conformational preferences in amino acids and their derivatives. nih.govnih.gov In this compound, a hydrogen bond can potentially form between the hydrogen atom of the amino group (-NH₂) and the carbonyl oxygen of the methyl ester group (-COOCH₃).

Steric and electronic factors are fundamental to the molecule's conformational stability.

Steric Effects : The primary steric consideration is the transannular strain, which involves repulsive interactions between atoms across the ring. lumenlearning.comlibretexts.org The amino and methyl carboxylate groups at C1 introduce significant bulk. The cyclooctane ring puckers to minimize the resulting steric repulsion between these groups and the hydrogen atoms at other positions on the ring (e.g., C3, C5, C7). This is analogous to the 1,3-diaxial interactions that destabilize axial substituents in cyclohexane. youtube.com The internal bond angles of the cyclooctane ring in such amino acid residues are often distorted from the ideal tetrahedral value, a characteristic feature that helps accommodate this strain. nih.gov

| Interaction Type | Description | Impact on Conformation |

| Intramolecular H-Bond | Between the amino group (donor) and the ester carbonyl oxygen (acceptor). nih.govbeilstein-journals.org | Stabilizes specific orientations of the C1 substituents, restricting rotation. |

| Transannular Strain | Steric repulsion between the C1 substituents and H-atoms across the ring. lumenlearning.comlibretexts.org | A primary driver for the ring's puckering to achieve a low-energy conformation. |

| Torsional Strain | Strain from eclipsing C-H bonds on adjacent carbon atoms. libretexts.org | Minimized by the adoption of staggered, non-planar ring conformations. |

This table outlines the key intramolecular interactions that govern the conformation of this compound.

Chemical Reactivity and Mechanistic Studies

Reaction Pathways of the Ester Moiety

The ester group in methyl 1-amino-1-cyclooctanecarboxylate is a primary site for nucleophilic attack, leading to hydrolysis, transesterification, and reduction reactions.

Hydrolysis and Transesterification Kinetics and Mechanisms

The hydrolysis of the methyl ester to the corresponding carboxylic acid, 1-amino-1-cyclooctanecarboxylic acid, can be catalyzed by either acid or base.

Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as hydroxide (B78521), the reaction proceeds via nucleophilic acyl substitution. The hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. researchgate.net This is followed by the elimination of the methoxide (B1231860) ion, which is a poorer leaving group than hydroxide but is facilitated by the irreversible deprotonation of the newly formed carboxylic acid by the strongly basic methoxide. This final acid-base step drives the reaction to completion.

Transesterification: This process involves the exchange of the methyl group of the ester with another alkyl or aryl group from an alcohol. mdpi.com Similar to hydrolysis, transesterification can be catalyzed by both acids and bases. nih.gov In an acid-catalyzed transesterification, the incoming alcohol acts as the nucleophile attacking the protonated carbonyl. researchgate.net In a base-catalyzed reaction, an alkoxide ion from the new alcohol serves as the nucleophile. researchgate.net The reaction is typically an equilibrium process, and driving it towards the desired product often involves using a large excess of the new alcohol or removing the displaced methanol (B129727). google.com While specific kinetic data for this compound is scarce, studies on other β-keto esters have shown that the reaction is specific and can be more efficient with certain catalysts like sulfated zirconia over others. nih.gov

Table 1: General Mechanisms for Ester Transformations

| Reaction | Catalyst | Key Mechanistic Steps |

| Acid-Catalyzed Hydrolysis | Acid (e.g., H₃O⁺) | 1. Protonation of carbonyl oxygen. 2. Nucleophilic attack by water. 3. Proton transfer. 4. Elimination of methanol. |

| Base-Catalyzed Hydrolysis | Base (e.g., OH⁻) | 1. Nucleophilic attack by hydroxide. 2. Formation of tetrahedral intermediate. 3. Elimination of methoxide. 4. Deprotonation of carboxylic acid. |

| Transesterification | Acid or Base | Exchange of the alkoxy group with another alcohol, following similar mechanistic principles to hydrolysis. |

Reductive Transformations of the Ester

The ester functionality can be reduced to a primary alcohol, yielding (1-aminocyclooctyl)methanol. Strong reducing agents are required for this transformation.

Lithium Aluminum Hydride (LiAlH₄): This powerful reducing agent is capable of reducing esters to primary alcohols. masterorganicchemistry.comadichemistry.combyjus.comlibretexts.org The reaction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the methoxide leaving group to form an aldehyde. The aldehyde is subsequently reduced by another equivalent of LiAlH₄ to the corresponding primary alcohol. masterorganicchemistry.comyoutube.com Due to the high reactivity of LiAlH₄, the reaction must be carried out in anhydrous, non-protic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). adichemistry.com

It is important to note that sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters to alcohols. libretexts.org

Reactivity of the Amino Group

The primary amino group of this compound is a potent nucleophile and can participate in a variety of reactions, most notably amidation and reactions with carbonyl compounds.

Amidation and Peptide Coupling Reactions

The amino group can react with activated carboxylic acids or acylating agents to form amide bonds. This is the fundamental reaction in peptide synthesis. youtube.com To form a peptide bond with another amino acid, the carboxylic acid of the incoming amino acid must first be activated. uni-kiel.de Common coupling reagents used for this purpose include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), as well as onium-type reagents like HATU and PyBOP. uni-kiel.depeptide.comwpmucdn.combachem.com

The general mechanism involves the activation of the carboxylic acid by the coupling reagent to form a highly reactive intermediate. The amino group of this compound then acts as a nucleophile, attacking the activated carbonyl and forming a tetrahedral intermediate, which then collapses to form the amide (peptide) bond. youtube.com The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) can help to suppress side reactions and racemization. peptide.com The steric hindrance of the cyclooctyl ring might influence the kinetics of the coupling reaction.

Table 2: Common Peptide Coupling Reagents

| Reagent Class | Examples | General Characteristics |

| Carbodiimides | DCC, DIC, EDC | Widely used, can cause racemization without additives. peptide.comwpmucdn.com |

| Onium Salts | HATU, HBTU, PyBOP | Highly efficient, often used for sterically hindered amino acids. uni-kiel.depeptide.combachem.com |

Reactions with Carbonyl Compounds (e.g., Schiff Base Formation)

The primary amino group can react with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.orgyoutube.comyoutube.com This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. libretexts.org The reaction is reversible and the pH needs to be carefully controlled; it is generally fastest around a pH of 5. libretexts.org At high pH, there is insufficient acid to protonate the hydroxyl group of the intermediate for elimination as water, while at low pH, the amine is protonated and no longer nucleophilic. libretexts.org

α-Carbon Reactivity

The α-carbon of this compound is a quaternary carbon, meaning it does not have any α-hydrogens. Therefore, it cannot undergo reactions that rely on the formation of an enolate through deprotonation of an α-hydrogen, such as direct α-alkylation or α-halogenation. masterorganicchemistry.compressbooks.publibretexts.orgyoutube.comyoutube.comlibretexts.orgyoutube.comyoutube.comyoutube.com

However, the carboxylic acid derivative, 1-aminocyclooctanecarboxylic acid, can undergo decarboxylation under certain conditions, a reaction that involves the α-carbon. While simple carboxylic acids are generally stable, β-keto acids and malonic acids readily decarboxylate upon heating. masterorganicchemistry.comyoutube.com The decarboxylation of α-amino acids is also a known process, often requiring specific reagents or conditions. For instance, photocatalytic methods have been developed for the aminodecarboxylation of unactivated alkyl carboxylic acids. nih.gov Another method involves the Krapcho decarboxylation, which is suitable for certain esters with an electron-withdrawing group at the β-position, though this is not directly applicable here. organic-chemistry.org The stability of the resulting carbanion or radical intermediate is a key factor in the feasibility of decarboxylation. masterorganicchemistry.comyoutube.com

Nucleophilic and Electrophilic Transformations at the Quaternary Center

Direct nucleophilic or electrophilic transformations at the quaternary α-carbon of this compound are not commonly reported in the literature. The quaternary nature of this carbon atom presents significant steric hindrance, making it a poor electrophile for nucleophilic attack. Standard SN2 reactions are precluded, and SN1-type reactions would require the formation of a highly unstable tertiary carbocation adjacent to an electron-withdrawing ester group.

While the quaternary carbon itself is unreactive, the functional groups attached to it—the amino group and the methyl ester—are the primary sites of chemical transformations.

Amino Group as a Nucleophile: The lone pair of electrons on the nitrogen atom of the primary amine allows it to act as a nucleophile. It can react with various electrophiles, such as acyl chlorides or anhydrides, to form amides. It can also participate in reactions like alkylation and reductive amination. The steric bulk of the cyclooctyl group may, however, slow the rate of these reactions compared to less hindered primary amines.

Ester Group Reactivity: The methyl ester group is susceptible to nucleophilic acyl substitution. For instance, it can be hydrolyzed to the corresponding carboxylic acid or converted to other esters (transesterification) or amides.

Due to the absence of an α-hydrogen atom, this compound is configurationally stable and resistant to racemization, a common issue with other amino acids. nih.gov

Below is a table summarizing the expected reactivity at the functional groups:

| Functional Group | Type of Transformation | Reagents/Conditions | Expected Product |

| Amino Group (-NH₂) | Acylation | Acyl chloride, base | N-acyl-1-amino-1-cyclooctanecarboxylate |

| Amino Group (-NH₂) | Alkylation | Alkyl halide | Secondary or tertiary amine derivative |

| Ester Group (-COOCH₃) | Hydrolysis | Acid or base | 1-amino-1-cyclooctanecarboxylic acid |

| Ester Group (-COOCH₃) | Transesterification | Alcohol, acid/base catalyst | New ester derivative |

| Ester Group (-COOCH₃) | Aminolysis | Amine | Amide derivative |

Mechanisms of Degradation and Stability in Various Chemical Environments

The stability of this compound is largely dictated by the susceptibility of its methyl ester functional group to hydrolysis. The large cyclooctyl group provides significant steric protection to the ester, potentially slowing the rate of degradation compared to simpler methyl esters.

Hydrolytic Degradation:

The primary degradation pathway for this compound in aqueous environments is the hydrolysis of the methyl ester to yield 1-amino-1-cyclooctanecarboxylic acid and methanol. This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, which activates the carbonyl carbon for nucleophilic attack by a water molecule. This is followed by the elimination of methanol.

Base-Catalyzed Hydrolysis (Saponification): In a basic environment, a hydroxide ion directly attacks the carbonyl carbon. This is typically a faster and irreversible process, resulting in the formation of the carboxylate salt.

The table below outlines the products of hydrolytic degradation:

| Degradation Condition | Mechanism | Products |

| Aqueous Acid (H₃O⁺) | Acid-catalyzed nucleophilic acyl substitution | 1-amino-1-cyclooctanecarboxylic acid, Methanol |

| Aqueous Base (OH⁻) | Base-catalyzed nucleophilic acyl substitution (Saponification) | 1-amino-1-cyclooctanecarboxylate salt, Methanol |

Oxidative Degradation:

Applications in Advanced Organic Synthesis

Methyl 1-amino-1-cyclooctanecarboxylate as a Synthetic Building Block

The utility of this compound as a synthetic precursor stems from its bifunctional nature, possessing both a primary amine and a methyl ester group attached to a quaternary carbon atom within a cyclooctane (B165968) framework. This arrangement allows for its incorporation into a variety of molecular scaffolds through well-established synthetic transformations.

While specific examples detailing the use of this compound in the total synthesis of complex natural products are not extensively documented in publicly available literature, the principles of its application can be inferred from the use of similar cyclic amino acid derivatives. The cyclooctane ring can serve as a rigid yet flexible scaffold to control the three-dimensional orientation of appended functional groups. For instance, the synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid derivatives highlights the synthetic accessibility and potential for further functionalization of the cyclooctane core. This suggests that this compound can be a key starting material for the synthesis of intricate molecules where the spatial arrangement of substituents is crucial for biological activity.

The general strategy for its use as a precursor would involve initial N-protection (e.g., with Boc or Cbz groups) followed by either direct incorporation into a larger molecule via amide bond formation or modification of the ester functionality. The cyclooctane ring itself can be subject to further chemical transformations, although such examples are not prevalent.

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents and Conditions | Resulting Functional Group |

| N-Acylation | Acyl chloride, base | N-Acyl derivative |

| N-Alkylation | Alkyl halide, base | N-Alkyl derivative |

| Ester Hydrolysis | LiOH, H₂O/THF | Carboxylic acid |

| Ester Reduction | LiAlH₄, THF | Amino alcohol |

| Amide Formation | Amine, coupling agent (e.g., HATU) | Amide |

This table presents theoretically plausible reactions based on the functional groups present in this compound.

The incorporation of cyclic amino acids is a well-established strategy in the synthesis of macrocycles, particularly macrocyclic peptides. nih.gov These cyclic amino acids can act as turn-inducers, helping to pre-organize the linear precursor for efficient cyclization. While direct studies on this compound in macrocyclization are limited, the principles derived from other cyclic amino acids, such as those with cyclopentane (B165970) or cyclohexane (B81311) rings, are applicable. nih.gov

Incorporation into Peptidomimetic Scaffolds

Peptidomimetics are compounds that mimic the structure and function of natural peptides but with improved properties such as enhanced stability and oral bioavailability. whiterose.ac.uk The incorporation of non-canonical amino acids, like 1-aminocyclooctane-1-carboxylic acid (the parent acid of the title compound), is a key strategy in the design of peptidomimetics. nih.gov

A central principle in peptidomimetic design is the restriction of conformational freedom to lock the molecule in a bioactive conformation. nih.gov The incorporation of cyclic amino acids achieves this by constraining the backbone dihedral angles (phi, ψ) of the peptide chain.

The synthesis of cyclic peptidomimetics incorporating 1-aminocyclooctane-1-carboxylic acid would typically follow established solid-phase or solution-phase peptide synthesis protocols. The methyl ester of the title compound can be hydrolyzed to the corresponding carboxylic acid for coupling reactions. The amino group would be protected (e.g., with Fmoc or Boc) to allow for sequential peptide bond formation.

The cyclization of a linear peptide containing the cyclooctane amino acid unit can be achieved through various methods, such as forming an amide bond between the N- and C-termini or through side-chain cyclization strategies. The presence of the bulky cyclooctane ring may influence the efficiency of the cyclization step.

Role in Combinatorial Chemistry Libraries

Combinatorial chemistry is a powerful tool for the rapid synthesis of large numbers of compounds (libraries) for high-throughput screening in drug discovery. youtube.com The inclusion of non-canonical amino acids in these libraries significantly expands their chemical diversity. nih.gov

While there is no specific mention in the literature of libraries based solely on this compound, it represents an ideal candidate for inclusion as a building block in diverse peptide and peptidomimetic libraries. Its unique eight-membered ring structure would introduce novel conformational features into the library members, potentially leading to the discovery of ligands with unique binding modes and improved properties. The synthesis of such libraries would likely be carried out using automated solid-phase synthesis techniques, where the protected form of 1-aminocyclooctane-1-carboxylic acid is incorporated at specific positions in the peptide sequence.

Table 2: Comparison of Cyclic Amino Acids in Peptidomimetic Design

| Cyclic Amino Acid | Ring Size | Conformational Flexibility | Key Features in Peptidomimetics |

| 1-Aminocyclopropane-1-carboxylic acid | 3 | Highly Rigid | Induces sharp turns; high degree of conformational restriction. |

| 1-Aminocyclobutane-1-carboxylic acid | 4 | Rigid | Promotes helical and turn conformations. nih.gov |

| 1-Aminocyclopentane-1-carboxylic acid | 5 | Moderately Flexible | Balances rigidity and flexibility; used to fine-tune peptide conformation. nih.gov |

| 1-Aminocyclohexane-1-carboxylic acid | 6 | Flexible (Chair/Boat) | Induces specific turn structures; well-studied in peptidomimetics. |

| 1-Aminocyclooctane-1-carboxylic acid | 8 | Highly Flexible | Introduces significant conformational diversity; potential for unique macrocycle geometries. |

This table provides a comparative overview of the properties of different cyclic amino acids used in peptidomimetic design, with the properties of the cyclooctane derivative being inferred from general principles and the behavior of related compounds.

Application in Heterocyclic Chemistry

This compound serves as a valuable building block in heterocyclic chemistry, primarily due to its α,α-disubstituted α-amino acid ester structure. The presence of a primary amine and an ester group on the same quaternary carbon atom, which is part of a large, flexible eight-membered ring, allows for the construction of unique spirocyclic heterocyclic systems. These structures are of significant interest in medicinal chemistry and materials science. The primary applications involve its use as a precursor for the synthesis of spiro-hydantoins and spiro-diketopiperazines.

The general strategy for constructing these heterocycles involves sequential reactions targeting the amine and ester functionalities. The bulky cyclooctyl group imparts specific stereochemical and conformational properties to the resulting heterocyclic molecules.

Synthesis of Spiro-hydantoins

One of the key applications of cyclic α,α-disubstituted α-amino esters is in the synthesis of spiro-hydantoins (spiro-imidazolidine-2,4-diones). The synthesis is typically a two-step process. First, the primary amine of this compound reacts with an isocyanate. This reaction forms a ureido ester intermediate. The subsequent step involves an intramolecular cyclization of this intermediate, usually promoted by a base, which leads to the formation of the hydantoin (B18101) ring spiro-fused to the cyclooctane ring.

This method is versatile, allowing for the introduction of a wide range of substituents on the hydantoin ring by varying the isocyanate used in the first step. For instance, a solid-phase synthesis approach has been developed for creating libraries of spiro-hydantoins from various resin-bound cyclic α-amino esters by reacting them with different isocyanates followed by a base-mediated cyclization cleavage. nih.gov While specific examples detailing the use of this compound on a solid phase are not prevalent, the underlying chemical principle is directly applicable. The reaction of the amino ester with an isocyanate (R-N=C=O) followed by cyclization yields a 3-substituted spiro[cyclooctane-1,5'-imidazolidine]-2',4'-dione.

Synthesis of Spiro-diketopiperazines

This compound is also a key starting material for the synthesis of spiro-diketopiperazines (spiro-piperazine-2,5-diones). These scaffolds are prevalent in many biologically active natural products and are of considerable interest in drug discovery. The synthesis involves a multi-step sequence.

The process begins with the coupling of the primary amine of this compound with an N-protected amino acid (for example, an Fmoc-protected amino acid). This amide bond formation is typically achieved using standard peptide coupling reagents like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). Following the coupling, the protecting group on the second amino acid (e.g., Fmoc) is removed. The final step is an intramolecular cyclization (lactamization) of the resulting dipeptide ester, which is often induced by acid or thermal conditions, to form the six-membered diketopiperazine ring. nih.gov This cyclization results in a spiro[cyclooctane-1,2'-piperazine]-3',6'-dione derivative. The diversity of the final products can be expanded by using different N-protected amino acids in the coupling step.

Table 1: Heterocyclic Scaffolds from this compound

| Starting Material | Reagent(s) | Intermediate | Heterocyclic Product |

|---|

Derivatives and Analogues of Methyl 1 Amino 1 Cyclooctanecarboxylate

Synthesis of Homologues and Analogues with Different Ring Sizes

The synthesis of α-amino acids based on cycloalkane skeletons is a well-established field, allowing for the creation of homologues of Methyl 1-amino-1-cyclooctanecarboxylate with varying ring sizes. These syntheses often start from the corresponding cycloalkanone. A common synthetic route is the Strecker synthesis, which involves treating the cycloalkanone with an alkali cyanide and an ammonium (B1175870) salt to form an α-aminonitrile, followed by hydrolysis to yield the desired α-amino acid. Another prevalent method is the Bucherer-Bergs reaction, where the cycloalkanone reacts with potassium cyanide and ammonium carbonate to produce a hydantoin (B18101), which is then hydrolyzed to the amino acid.

These methods are broadly applicable and have been used to synthesize a range of cyclic amino acids, from cyclobutane (B1203170) to larger ring systems. For instance, 1-amino-2-methylcyclobutane-1-carboxylic acid has been synthesized via a formal [2+2] cycloaddition followed by stereocontrolled functional group interconversions. researchgate.net Similarly, synthetic strategies have been developed for aminocyclopentane tricarboxylic acids, showcasing the adaptability of synthetic methods to different ring sizes and substitution patterns. google.com

Table 1: Examples of Cyclic Amino Acid Homologues

| Ring Size | Compound Name |

|---|---|

| 4 | 1-Aminocyclobutane-1-carboxylic acid |

| 5 | 1-Aminocyclopentane-1-carboxylic acid |

| 6 | 1-Aminocyclohexane-1-carboxylic acid |

Structural Modifications of the Cyclooctane (B165968) Ring

The eight-membered cyclooctane ring of the parent compound provides a scaffold that can be extensively modified. These modifications include the introduction of new stereocenters and alterations to the ring's saturation or composition.

Introduction of Additional Stereocenters

Additional stereocenters can be incorporated into the cyclooctane ring, significantly increasing the structural complexity and potential for specific biological interactions. A notable example is the synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid derivatives. nih.gov This process begins with a bicyclic β-lactam which, after several steps, is converted to an N-Boc-protected methyl 2-aminocyclooct-3-ene-1-carboxylate. nih.gov The double bond in this unsaturated intermediate serves as a handle for introducing new functionalities. Epoxidation of this double bond using an agent like meta-chloroperoxybenzoic acid (m-CPBA) creates an epoxide ring, introducing two new stereocenters. nih.gov Subsequent regioselective ring-opening of this epoxide can lead to the formation of vicinal diols, yielding hydroxylated cyclooctane β-amino acid derivatives. nih.gov The stereochemistry of these products is carefully controlled by the reaction conditions and can be determined using NMR spectroscopy and confirmed by X-ray diffraction. nih.gov

Alterations to Ring Saturation or Heteroatom Inclusion

The cyclooctane ring can be modified to include double bonds or to incorporate heteroatoms, leading to unsaturated or heterocyclic analogues.

Unsaturated Analogues: As mentioned, the synthesis of hydroxylated derivatives can proceed through an unsaturated intermediate, specifically N-Boc-protected methyl 2-aminocyclooct-3-ene-1-carboxylate. nih.gov This compound, containing a double bond within the cyclooctene (B146475) ring, is a direct analogue with altered ring saturation.

Heteroatom Inclusion: The introduction of heteroatoms into the ring structure creates heterocyclic analogues. During the synthesis of hydroxylated derivatives from an epoxide precursor, intramolecular reactions can lead to the formation of bicyclic lactones. nih.gov For example, treatment of a cyclooctene epoxide derivative with HCl(g) in methanol (B129727) can result in the formation of a bicyclic product containing an oxygen atom as part of the ring system, such as methyl 6-hydroxy-9-oxo-8-oxabicyclo[5.2.1]decan-10-yl)carbamate. nih.gov In this case, the oxygen from a hydroxyl group attacks the ester carbonyl, creating a new five-membered lactone ring and incorporating an oxygen atom into the bicyclic framework. nih.gov

Table 2: Examples of Cyclooctane Ring Modifications

| Modification Type | Precursor/Intermediate | Reagent(s) | Resulting Structure |

|---|---|---|---|

| Introduction of Stereocenters | N-Boc-protected methyl 2-aminocyclooct-3-ene-1-carboxylate | 1. m-CPBA 2. HCl(g) in MeOH | Dihydroxy-substituted cyclooctane amino acid derivative |

| Alteration to Ring Saturation | cis-9-Azabicyclo[6.2.0]dec-6-en-10-one | Multi-step synthesis | Methyl 2-aminocyclooct-3-ene-1-carboxylate |

Amide and Carboxylic Acid Derivatives of the Compound

The methyl ester functionality of this compound can be readily converted into the corresponding carboxylic acid or various amide derivatives.

Carboxylic Acid Derivative: The most direct route to the carboxylic acid (1-amino-1-cyclooctanecarboxylic acid) is through the hydrolysis of the methyl ester. This is typically achieved under basic conditions (saponification) using a reagent like sodium hydroxide (B78521), followed by acidic workup to neutralize the carboxylate salt.

Amide Derivatives: Once the carboxylic acid is obtained, it can be converted into a wide range of primary, secondary, or tertiary amides. A common and effective method involves coupling the carboxylic acid with a primary or secondary amine using a coupling agent. ajchem-a.com Standard coupling reagents include dicyclohexylcarbodiimide (B1669883) (DCC), often used with an additive like 4-dimethylaminopyridine (B28879) (DMAP), or other carbodiimides such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). ajchem-a.combeilstein-journals.org These reagents activate the carboxylic acid, facilitating nucleophilic attack by the amine to form the amide bond. ajchem-a.comresearchgate.net Alternatively, the carboxylic acid can be converted to a more reactive acid chloride, which then readily reacts with an amine to form the amide. youtube.com

Functional Group Modifications on the Ester and Amino Moieties

Beyond conversion to amides and carboxylic acids, both the ester and amino groups are sites for further functionalization.

Ester Moiety: The methyl ester can undergo transesterification by reaction with a different alcohol under acidic or basic catalysis to yield other ester derivatives (e.g., ethyl, benzyl).

Amino Moiety: The primary amino group is a key site for modification.

N-Protection: For many synthetic transformations, the amino group is first protected to prevent unwanted side reactions. A very common protecting group is the tert-butyloxycarbonyl (Boc) group, introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc-anhydride). This N-Boc protected derivative is a stable intermediate used in many of the syntheses described previously. nih.govbeilstein-journals.org

N-Acylation: The amino group can be acylated by reacting it with various acyl chlorides or acid anhydrides to form N-acyl derivatives. This creates an amide linkage directly at the amino group, attaching a new functional group to the nitrogen atom.

N-Alkylation: The primary amine can also be subjected to reductive amination or other alkylation protocols to yield N-alkyl or N,N-dialkyl derivatives.

Table 3: Functional Group Modifications and Reagents

| Moiety | Modification | Reagent(s) | Resulting Functional Group |

|---|---|---|---|

| Ester | Hydrolysis | NaOH, then H₃O⁺ | Carboxylic Acid |

| Ester | Amide Formation (from acid) | Amine (R-NH₂), DCC, DMAP | Amide (CONHR) |

| Ester | Transesterification | Alcohol (R-OH), Acid/Base Catalyst | New Ester (COOR) |

| Amino | N-Boc Protection | Di-tert-butyl dicarbonate (Boc)₂O | Carbamate (NHBoc) |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations of Molecular Structure and Energy

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule and its corresponding energy. These methods, such as Density Functional Theory (DFT) and ab initio calculations, solve the Schrödinger equation for a given molecule to yield its electronic structure and a wealth of associated properties.

For a molecule like Methyl 1-amino-1-cyclooctanecarboxylate, quantum chemical calculations can predict bond lengths, bond angles, and dihedral angles of its various conformers. The relative energies of these conformers can be calculated to identify the most stable structures. While specific studies on this compound are not prevalent in the literature, extensive research on the parent cyclooctane (B165968) ring provides a foundational understanding. These studies have identified several key conformations, and their relative energies have been computed, as shown in the table below. The presence of the 1-amino and 1-carboxylate substituents would further influence these energies and potentially introduce new stable conformers due to interactions such as hydrogen bonding.

Table 1: Calculated Relative Energies of Cyclooctane Conformers

| Conformer | MM3 Energy (kcal/mol) | Symmetry |

|---|---|---|

| Boat-Chair (BC) | 0.0 | Cs |

| Twist-Boat-Chair (TBC) | 1.05 | C2 |

| Boat-Boat (BB) | 2.0 | C2v |

| Crown (C) | 2.2 | D4d |

| Twist-Chair-Chair (TCC) | 2.5 | D2 |

Data adapted from computational studies on the conformational landscape of cyclooctane.

Molecular Dynamics Simulations for Conformational Sampling

Molecular Dynamics (MD) simulations offer a powerful approach to explore the dynamic nature of molecules over time. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can model the conformational changes a molecule undergoes at a given temperature. nih.gov This is particularly crucial for a flexible molecule like this compound, which possesses a large, non-planar cyclooctane ring.

DFT Studies of Reaction Mechanisms

Density Functional Theory (DFT) is a widely used quantum chemical method to investigate the mechanisms of chemical reactions. It can be employed to map out the potential energy surface of a reaction, identifying transition states and calculating activation energies. For this compound, DFT could be used to study various reactions, such as its synthesis, hydrolysis of the ester group, or reactions involving the amino group.

DFT calculations can elucidate the step-by-step process of a reaction, revealing the movement of electrons and the breaking and forming of bonds. The difference in energy between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can indicate the molecule's reactivity. zsmu.edu.ua For example, a DFT study could model the nucleophilic attack on the carbonyl carbon of the ester group, providing insights into the energetics and feasibility of such a reaction.

Prediction of Spectroscopic Properties from First Principles

First-principles calculations, primarily based on quantum mechanics, can predict various spectroscopic properties of a molecule with a high degree of accuracy. These predictions are invaluable for interpreting experimental spectra and for identifying the presence of specific conformers.

For this compound, theoretical calculations could predict:

NMR Spectra: Chemical shifts (¹H and ¹³C) and coupling constants can be calculated for different conformers. These predicted spectra can then be compared with experimental data to determine the dominant conformation in solution.

Vibrational Spectra: Infrared (IR) and Raman frequencies and intensities can be computed. Specific vibrational modes associated with the functional groups (e.g., C=O stretch of the ester, N-H stretch of the amine) can be identified.

Rotational Spectra: For gas-phase studies, the rotational constants can be calculated, which are essential for microwave spectroscopy.

While experimental spectra for this compound are not widely published, theoretical predictions would serve as a crucial guide for future spectroscopic studies.

Conformational Energy Landscape Mapping

The conformational energy landscape provides a comprehensive picture of all possible conformations of a molecule and their relative energies. bldpharm.com Mapping this landscape is essential for understanding the molecule's flexibility, stability, and how it might interact with other molecules. The landscape is a multi-dimensional surface where the valleys represent stable conformers and the mountain passes represent the transition states between them. bldpharm.com

The energy landscape of the cyclooctane ring is known to be particularly complex, featuring multiple local minima and transition states. zsmu.edu.ua Studies have revealed that the landscape is not a simple, smooth surface but has a more intricate topology. zsmu.edu.ua The boat-chair (BC) conformation is generally considered the global minimum, but many other conformers are easily accessible at room temperature. zsmu.edu.ua The introduction of the amino and methyl carboxylate groups at the same carbon atom would significantly alter this landscape, creating new energy minima and potentially higher barriers to interconversion due to steric hindrance and electronic effects. A full mapping would require extensive computational sampling and would provide a detailed understanding of the molecule's dynamic behavior.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Cyclooctane |

| Methyl Cyanoacetate |

| Methyl 1-aminocyclobutane-1-carboxylate hydrochloride |

Advanced Analytical and Spectroscopic Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a cornerstone for the structural analysis of organic molecules in solution. For Methyl 1-amino-1-cyclooctanecarboxylate, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for a complete assignment of its proton (¹H) and carbon (¹³C) signals and for a thorough understanding of its conformational dynamics.

1D and 2D NMR for Structural Elucidation (beyond basic identification)

Beyond simple spectral acquisition, advanced NMR techniques are employed to resolve the complex spin systems inherent in the cyclooctane (B165968) ring. The ¹H NMR spectrum of this compound is expected to exhibit a complex multiplet pattern for the fourteen methylene (B1212753) protons of the cyclooctane ring, a singlet for the methyl ester protons, and a broad singlet for the amine protons. The quaternary carbon C1 and the carbonyl carbon would be identifiable in the ¹³C NMR spectrum, along with the methoxy (B1213986) carbon and the seven methylene carbons of the cyclooctyl ring.

NMR for Conformational Analysis (e.g., NOESY, coupling constants)

The eight-membered ring of cyclooctane is known for its conformational flexibility, with several low-energy conformations such as the boat-chair, crown, and boat-boat forms being accessible. nih.govnih.govbldpharm.com The specific conformation adopted by this compound in solution can be investigated using Nuclear Overhauser Effect Spectroscopy (NOESY). This 2D NMR technique detects through-space interactions between protons that are in close proximity, typically within 5 Å. The presence and intensity of NOE cross-peaks between specific protons of the cyclooctane ring would provide critical distance constraints, allowing for the determination of the predominant conformation. For instance, strong NOEs between protons on opposite sides of the ring (transannular protons) would be indicative of a particular folded conformation. rsc.orgorganicchemistrydata.org

Analysis of the vicinal coupling constants (³JHH) obtained from high-resolution ¹H NMR spectra can also provide valuable information about the dihedral angles between adjacent protons, as described by the Karplus equation. These coupling constants can be used to further refine the conformational model of the cyclooctane ring.

X-ray Crystallography for Solid-State Structure Determination

For this compound, a successful X-ray crystallographic analysis would provide unequivocal evidence of its atomic connectivity and stereochemistry. It would also reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding involving the amino group and the ester functionality. Unfortunately, to date, no public records of the single-crystal X-ray structure of this compound are available.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chirality Assessment

As this compound is a chiral molecule, with the quaternary carbon C1 being the stereocenter, chiroptical spectroscopic techniques are essential for its stereochemical characterization. Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the molecule's absolute configuration and conformation.

The CD spectrum of an amino acid ester is typically characterized by electronic transitions associated with the carboxylate chromophore. acs.orgrsc.orgacs.org The sign and magnitude of the Cotton effects in the CD spectrum can be used to assign the absolute configuration (R or S) of the stereocenter. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be used to predict the CD spectrum for each enantiomer, and comparison with the experimental spectrum can provide a confident assignment of the absolute configuration. rsc.orgacs.org

Advanced Mass Spectrometry Techniques for Structural Confirmation and Transformation Product Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the mass of a molecule with very high accuracy, which allows for the unambiguous determination of its molecular formula.

In addition to molecular weight determination, tandem mass spectrometry (MS/MS) can be used to obtain structural information through fragmentation analysis. In an MS/MS experiment, the molecular ion of this compound would be isolated and then fragmented by collision with an inert gas. The analysis of the resulting fragment ions can provide valuable information about the different functional groups and their connectivity within the molecule. For amino acid esters, characteristic fragmentation pathways include the loss of the ester group, decarboxylation, and cleavage of the Cα-Cβ bond. The fragmentation pattern of the cyclooctane ring can also provide insights into its structure.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are excellent for identifying the presence of specific functional groups.

In the IR spectrum of this compound, one would expect to observe characteristic absorption bands for the N-H stretching vibrations of the primary amine (around 3300-3500 cm⁻¹), C-H stretching vibrations of the cyclooctane and methyl groups (around 2850-3000 cm⁻¹), the C=O stretching vibration of the ester group (around 1730-1750 cm⁻¹), and C-O stretching vibrations (around 1100-1300 cm⁻¹).

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 1-amino-1-cyclooctanecarboxylate, and what critical reaction parameters influence yield and purity?

- Methodological Answer : Synthesis typically involves cyclooctane ring formation followed by sequential functionalization. Key steps include:

- Ring Construction : Use of [2+2] or [4+4] cycloaddition strategies under controlled temperatures (e.g., 0–50°C) to minimize ring strain .

- Amino and Ester Functionalization : Selective protection/deprotection of amino groups (e.g., using Boc anhydride) and esterification via carbodiimide coupling .

- Critical Parameters : Solvent polarity (e.g., DMF for solubility vs. THF for steric control), reaction time (monitored via TLC/HPLC), and pH adjustments to prevent racemization .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

- Methodological Answer :

- NMR Spectroscopy : H NMR for cyclooctane proton splitting patterns (δ 1.2–2.5 ppm) and C NMR for carbonyl (δ 170–175 ppm) and quaternary carbon signals .

- IR Spectroscopy : Stretching vibrations for NH (3300–3500 cm) and ester C=O (1720–1740 cm) .

- Mass Spectrometry : High-resolution MS to confirm molecular ion ([M+H] at m/z 200.1284) and fragmentation patterns for structural validation .

Q. How does the steric environment of the cyclooctane ring influence the compound's reactivity in nucleophilic substitution reactions?

- Methodological Answer : The medium-sized ring introduces conformational flexibility but may create steric hindrance at equatorial positions. Researchers should:

- Compare reactivity with bicyclic analogs (e.g., bicyclo[2.2.2]octane derivatives) to assess steric effects .

- Use computational modeling (e.g., DFT) to predict attack angles and transition states .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across different studies?

- Methodological Answer :

- Systematic Variant Analysis : Synthesize analogs with modified substituents (e.g., methyl vs. fluorine) to isolate activity contributors .

- Assay Standardization : Replicate studies under consistent conditions (e.g., pH 7.4 buffer, 37°C) and use orthogonal assays (e.g., SPR vs. fluorescence polarization) .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to evaluate inter-study variability in IC values .

Q. What computational strategies are optimal for modeling the conformational dynamics of this compound, considering its medium-sized ring system?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Use AMBER or CHARMM force fields with explicit solvent models (e.g., TIP3P water) to simulate ring puckering .

- Free Energy Landscapes : Calculate energy barriers for chair-boat transitions using metadynamics .

- Docking Studies : Map potential binding pockets by comparing cyclooctane conformers to rigid bicyclic systems .

Q. What are the best practices for designing enantioselective synthesis protocols for chiral derivatives of this compound?

- Methodological Answer :

- Chiral Catalysts : Employ Jacobsen’s thiourea catalysts or Sharpless asymmetric aminohydroxylation .

- Chiral Stationary Phases (CSPs) : Use HPLC with cellulose-based CSPs (e.g., Chiralpak IA) for enantiomeric excess (ee) determination .

- Kinetic Resolution : Optimize reaction time to maximize ee before racemization occurs .

Methodological Challenges

Q. How should researchers assess the compound's stability under various pH conditions relevant to pharmacological studies?

- Methodological Answer :

- Accelerated Stability Testing : Incubate samples at pH 1–10 (37°C) and monitor degradation via HPLC at 0, 24, 48, and 72 hours .

- Degradation Product Identification : Use LC-MS/MS to characterize hydrolyzed byproducts (e.g., free carboxylic acid or amine) .

Q. How to interpret unexpected byproducts in the synthesis of this compound, and what analytical workflows are recommended?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.